(Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate is a complex organic compound with a unique structure that includes a benzothiazole ring, an ethenyl group, and multiple ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Ethenyl Group Introduction: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Esterification: The final step involves esterification of the phenolic hydroxyl groups with pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the ethenyl group can yield the corresponding alkane.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Nitro or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicine, the compound or its derivatives could be explored for their potential therapeutic effects. For example, the benzothiazole moiety is known for its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit key enzymes. The benzothiazole ring could play a crucial role in binding to molecular targets, while the ester groups might enhance cell permeability.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1,3-benzothiazol-2-yl)-1-phenylethenyl pivalate: Similar structure but lacks the additional ester functionalities.
2-(1,3-benzothiazol-2-yl)ethanol: Contains a benzothiazole ring but with a hydroxyl group instead of the ethenyl and ester groups.
Uniqueness
The presence of multiple ester groups in (Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate makes it unique compared to other benzothiazole derivatives. These ester groups can significantly influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C32H39NO6S |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
[4-[(Z)-2-(1,3-benzothiazol-2-yl)-1-(2,2-dimethylpropanoyloxy)ethenyl]-5-(2,2-dimethylpropanoyloxy)-2-ethylphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H39NO6S/c1-11-19-16-20(23(38-28(35)31(5,6)7)17-22(19)37-27(34)30(2,3)4)24(39-29(36)32(8,9)10)18-26-33-21-14-12-13-15-25(21)40-26/h12-18H,11H2,1-10H3/b24-18- |
InChI Key |
GBHRBOJIUMNPQH-MOHJPFBDSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)/C(=C/C2=NC3=CC=CC=C3S2)/OC(=O)C(C)(C)C |
Canonical SMILES |
CCC1=CC(=C(C=C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C(=CC2=NC3=CC=CC=C3S2)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.